N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(hydroxyamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(6-9-4-2-1-3-5-9)15-13-14-10(8-20-13)7-12(18)16-19/h1-5,8,19H,6-7H2,(H,16,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDUEFXBWPDJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis, a classic method involving cyclization between a thioamide and an α-halocarbonyl compound. For this compound:
Reagents and Conditions
- Thioamide precursor : 2-Phenylacetamide thioamide (prepared from phenylacetic acid via treatment with Lawesson’s reagent).
- α-Halocarbonyl compound : Bromoacetaldehyde diethyl acetal or ethyl bromopyruvate.
- Solvent : Ethanol or isopropanol.
- Temperature : Reflux at 80–90°C for 6–12 hours.
Mechanism
The thioamide’s sulfur nucleophile attacks the α-halocarbonyl electrophile, followed by dehydrohalogenation to form the thiazole ring.
Yield : 65–78% after recrystallization from ethanol/water.
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via acylation of the thiazole’s amine group. Modern coupling agents ensure high efficiency:
Procedure
- Activation : 2-Phenylacetic acid (1.2 equiv) is activated using (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in dimethylformamide (DMF) at 0°C.
- Coupling : The activated acid is added to 4-aminothiazole (1.0 equiv) and stirred at room temperature for 12–18 hours.
- Work-up : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and dried over sodium sulfate.
Yield : 82–89% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Hydroxamic Acid Formation
The terminal ester or nitrile group is converted to hydroxamic acid using hydroxylamine under basic conditions:
Optimized Protocol
- Starting material : Methyl 2-(2-(2-phenylacetamido)thiazol-4-yl)acetate.
- Reagent : Hydroxylamine hydrochloride (3.0 equiv) and sodium hydroxide (3.0 equiv) in methanol/water (4:1).
- Conditions : Stirred at 50°C for 4–6 hours.
- Work-up : Acidified to pH 5–6 with HCl, extracted with dichloromethane, and purified via recrystallization (ethanol/water).
Purification and Characterization
Crystallization
The crude product is dissolved in hot ethanol (60°C) and slowly cooled to 4°C. Crystals are filtered and dried under vacuum (50°C, 24 hours).
Analytical Data
- Melting Point : 198–202°C (decomposition).
- 1H NMR (400 MHz, DMSO-d6) : δ 10.72 (s, 1H, NH), 8.21 (s, 1H, thiazole-H), 7.32–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CH2), 2.98 (s, 2H, CH2).
- HRMS (ESI+) : m/z calc. for C14H14N3O3S [M+H]+: 312.0754; found: 312.0758.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | Hantzsch reaction, EtOH, reflux | 78 | 95 |
| Acylation | HATU, DIPEA, DMF, rt | 89 | 98 |
| Hydroxamic acid | NH2OH·HCl, NaOH, MeOH/H2O, 50°C | 75 | 97 |
Challenges and Optimization
- Side Reactions : Over-acylation at the thiazole nitrogen is mitigated by using HATU, which favors selective amide bond formation.
- Purification : Chromatography is avoided in later stages to prevent hydroxamic acid degradation; crystallization in ethanol/water ensures stability.
- Scale-up : The Hantzsch reaction benefits from microwave irradiation (100°C, 30 min), improving yield to 85%.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to several thiazole- and acetamide-containing derivatives reported in the literature. Below is a detailed analysis of structural, synthetic, and physicochemical distinctions:
Structural Similarities and Differences
- Core Thiazole Ring: All analogs share a thiazole backbone, but substituents vary significantly. For example: N-(4-Phenyl-2-thiazolyl)acetamide (): Simplifies the structure with a single phenyl-thiazole-acetamide unit, lacking the hydroxy and phenylacetamido groups . 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (): Replaces the hydroxy group with a thiophenmethyl substituent, altering electronic properties .
- Substituent Effects: The hydroxy group in the target compound may enhance hydrogen-bonding capacity compared to non-hydroxylated analogs like N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanyl-thiazol-5-yl)acetamide (), which instead utilizes ethoxy and sulfanyl groups . The phenylacetamido group introduces steric bulk and aromatic interactions absent in simpler derivatives like N-(thiazol-2-yl)acetamide () .
Physicochemical Properties
Melting points and solubility are heavily influenced by substituents:
- Melting Points: Higher melting points correlate with polar or hydrogen-bonding groups (e.g., sulfamoyl in : 315.5°C) . The target compound’s hydroxy group may similarly increase melting points compared to non-polar analogs.
- Solubility : Hydroxy and acetamide groups likely improve aqueous solubility relative to purely aromatic derivatives (e.g., ) .
Biological Activity
N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide is a thiazole derivative with significant potential in various biological applications, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound is primarily recognized for its diverse biological effects. Research indicates that it exhibits:
- Antibacterial Activity : Effective against a range of bacterial strains.
- Antifungal Activity : Demonstrates inhibitory effects on fungal growth.
- Anti-inflammatory Properties : Modulates inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antitumor Effects : Investigated for its ability to inhibit cancer cell proliferation.
This compound interacts with multiple biological targets, influencing various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Modulation of Immune Response : It has been shown to affect Toll-like receptors (TLRs), which play a crucial role in the immune response.
- Cytotoxicity Against Cancer Cells : Studies suggest that it induces apoptosis in cancer cell lines by disrupting cellular signaling pathways.
Antibacterial and Antifungal Activity
Research has demonstrated the compound's effectiveness against several pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations.
Anti-inflammatory Studies
In a study involving adjuvant-induced arthritis models, this compound significantly reduced paw edema and inflammation markers such as IL-1 beta and TNF-alpha. The treatment led to improved clinical scores compared to control groups, indicating its potential as an anti-inflammatory agent .
Antitumor Potential
The compound has also been evaluated for its antitumor activity. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines, including colon cancer (HCT116) and leukemia (HL60), with IC50 values indicating significant cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antibacterial, antifungal, anti-inflammatory, antitumor | Specific substitution pattern enhances bioactivity |
| Sulfathiazole | Antimicrobial | Established drug with thiazole structure |
| Ritonavir | Antiretroviral | Contains thiazole moiety but different mechanism |
Q & A
Basic: What are the common synthetic routes for preparing N-hydroxy-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via condensation of α-halo ketones with thiourea derivatives, followed by acylation or nucleophilic substitution to introduce the acetamide and phenylacetamido groups . Key optimization factors include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may require reflux conditions to avoid decomposition .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Catalysts : Triethylamine or morpholine derivatives are used to deprotonate intermediates and accelerate acylation .
Yields vary (21–33% in analogous compounds ), suggesting substituent electronic effects and steric hindrance critically impact efficiency.
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : and NMR confirm regiochemistry of the thiazole ring and acetamide substitution patterns (e.g., δ 2.5–3.0 ppm for methylene groups adjacent to thiazole ).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns indicative of functional groups .
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages to confirm stoichiometry (e.g., deviations <0.3% indicate high purity ).
Basic: How is the biological activity of this compound assessed in preclinical studies?
- Enzyme inhibition assays : Targets like cyclooxygenase (COX) or microbial enzymes (e.g., DprE1 in tuberculosis) are tested using fluorogenic substrates or colorimetric readouts .
- Cellular viability assays : MTT or resazurin assays quantify cytotoxicity against cancer/microbial cell lines, with IC values compared to reference drugs .
- Structure-activity relationship (SAR) : Modifications to the phenylacetamido or thiazole moieties are systematically evaluated to identify pharmacophoric features .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets, and how are they validated?
- Molecular docking : Computational models predict binding poses with targets like COX-1 or bacterial enzymes, highlighting hydrogen bonds with active-site residues (e.g., Arg120 in COX-1 ).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) to confirm target engagement .
- Mutagenesis studies : Site-directed mutations in target proteins (e.g., DprE1 Cys387Ala) validate critical interactions observed in docking .
Advanced: How can researchers resolve contradictions in reported synthetic yields for structurally similar analogs?
Discrepancies in yields (e.g., 21% vs. 33% for chloro vs. dichlorobenzyl derivatives ) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) can slow nucleophilic substitution, requiring longer reaction times .
- Purification challenges : Hydrophobic analogs may precipitate prematurely, necessitating gradient chromatography or recrystallization in mixed solvents .
Methodological replication with controlled variables (solvent, catalyst loading) is critical to isolate contributing factors.
Advanced: What strategies are employed to enhance the compound’s metabolic stability without compromising activity?
- Bioisosteric replacement : Substituting labile ester groups with amides or heterocycles (e.g., morpholinoethoxy ) improves resistance to hydrolysis.
- Deuteration : Replacing hydrogen atoms at metabolic hotspots (e.g., benzylic positions) with deuterium slows CYP450-mediated degradation .
- Prodrug design : Phosphorylated or PEGylated derivatives enhance solubility and prolong half-life in vivo .
Advanced: How can computational tools like SHELX aid in elucidating this compound’s crystallographic structure?
- Small-molecule refinement : SHELXL refines X-ray diffraction data to assign bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å ).
- Twinned data analysis : SHELXE resolves overlapping reflections in poorly diffracting crystals, common for flexible acetamide derivatives .
- Validation tools : PLATON checks for missed symmetry or disorder, ensuring structural accuracy .
Advanced: What experimental approaches are used to probe the compound’s reactivity in downstream derivatization?
- Thiol-disulfide exchange : The thiazole sulfur can undergo substitution with alkyl halides to introduce imaging tags (e.g., for PET ).
- Acylation of free amines : The hydroxy group in N-hydroxyacetamide reacts with activated carbonyls (e.g., succinimidyl esters) to form conjugates .
- Click chemistry : Alkyne-functionalized analogs enable Cu-catalyzed cycloaddition with azide probes for target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
